molecular formula C24H22FN3O3S2 B12008737 N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide CAS No. 618072-56-3

N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide

Cat. No.: B12008737
CAS No.: 618072-56-3
M. Wt: 483.6 g/mol
InChI Key: NIXCPSQFRBRKCX-MRCUWXFGSA-N
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Description

N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, an indole moiety, and a thiazolidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazolidine Ring: This step involves the reaction of a suitable thioamide with a haloketone under basic conditions to form the thiazolidine ring.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.

    Coupling Reactions: The final step involves coupling the indole and thiazolidine intermediates with the fluorophenyl acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce the carbonyl groups to alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its indole and thiazolidine components. These moieties are known for their biological activities, including anti-inflammatory and anticancer properties.

Medicine

In medicine, N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety could bind to specific protein sites, while the thiazolidine ring might interact with other molecular pathways, leading to a combined effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide
  • N-(2-bromophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide

Uniqueness

The uniqueness of N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- counterparts. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.

Properties

CAS No.

618072-56-3

Molecular Formula

C24H22FN3O3S2

Molecular Weight

483.6 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide

InChI

InChI=1S/C24H22FN3O3S2/c1-2-3-8-13-27-23(31)21(33-24(27)32)20-15-9-4-7-12-18(15)28(22(20)30)14-19(29)26-17-11-6-5-10-16(17)25/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,26,29)/b21-20-

InChI Key

NIXCPSQFRBRKCX-MRCUWXFGSA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4F)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4F)SC1=S

Origin of Product

United States

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